NKTR-105
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NKTR105; NKTR-105; NKTR 105; docetaxel conjugate. |
Origin of Product |
United States |
Structural Design and Engineering of Nktr 105
NKTR-105 as a Poly(ethylene glycol)-Docetaxel Conjugate: Core Design
At its core, this compound is a prodrug in which docetaxel (B913) is chemically linked to a PEG polymer. This conjugation serves to alter the physicochemical properties of docetaxel, a potent anti-cancer agent that belongs to the taxoid family and functions by disrupting the microtubular network within cells. The PEGylation of docetaxel in this compound is intended to create a novel molecular entity with an improved therapeutic index compared to the conventional formulation of docetaxel.
Preclinical studies have demonstrated the potential of this core design. In comparative studies, this compound has shown superior antitumor activity over standard docetaxel. This enhanced efficacy is attributed to greater and more sustained exposure of the tumor tissue to the active drug.
Polymer Architecture and Linker Chemistry in this compound: Multi-Armed Poly(ethylene glycol) Strategies
The docetaxel molecules are attached to the termini of the PEG arms through a linker. While the precise, proprietary nature of the linker chemistry used in Nektar's polymer conjugates is not always fully disclosed, the stability and release characteristics of this linker are critical to the conjugate's function. The linker is designed to be stable in circulation, preventing premature release of the cytotoxic drug, and to allow for the release of active docetaxel at the tumor site. This controlled release mechanism is a fundamental aspect of the design of polymer-drug conjugates.
Theoretical Considerations for Altered Pharmacokinetic and Pharmacodynamic Properties Imparted by Poly(ethylene glycol) Conjugation
The conjugation of docetaxel to a multi-armed PEG polymer in this compound is theoretically designed to significantly alter its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Altered Pharmacokinetics:
The increased hydrodynamic size of the this compound conjugate is expected to reduce its renal clearance, thereby prolonging its circulation half-life. This extended exposure allows for a greater opportunity for the drug to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Preclinical data supports this, showing that this compound leads to greater and sustained exposure in both plasma and tumor tissue compared to docetaxel. In a non-small cell lung cancer mouse xenograft model, treatment with this compound resulted in a two-fold greater time-concentration profile and 0.4 to 4-fold higher docetaxel concentrations in tumors.
| Pharmacokinetic Parameter | Docetaxel | This compound | Fold Improvement |
| Tumor Drug Concentration | Baseline | 0.4 to 4-fold higher | Up to 4x |
| Time-Concentration Profile | Standard | 2-fold greater | 2x |
| Tumor Growth Delay | 48% | 122% | ~2.5x |
This table is generated based on preclinical data presented by Nektar Therapeutics and is for illustrative purposes.
Altered Pharmacodynamics:
By modifying the pharmacokinetic profile, the pharmacodynamics of docetaxel are also impacted. The sustained release of docetaxel from the PEG conjugate at the tumor site is intended to maintain therapeutic concentrations of the active drug for a longer duration. This can lead to more effective tumor cell killing and a greater delay in tumor growth. Preclinical studies have shown that this compound treatment significantly delayed tumor growth (122%) compared to docetaxel (48%). Furthermore, the modified distribution profile of a PEGylated drug can potentially reduce exposure to sensitive healthy tissues, which may lead to an improved safety profile. For instance, in preclinical models, this compound demonstrated superior antitumor activity without the neutropenia often associated with docetaxel.
Preclinical Pharmacological and Biological Characterization of Nktr 105
Molecular and Cellular Mechanisms of Action of NKTR-105
Disruption of Microtubular Network in Cellular Systems
The primary molecular mechanism of action of this compound, inherited from its docetaxel (B913) component, involves the disruption of the microtubular network within cells nih.govnih.govsci-hub.sesci-hub.se. Microtubules are dynamic cellular structures essential for various vital processes, including cell division, intracellular transport, and cell migration. Docetaxel promotes the assembly of tubulin into stable microtubules and concurrently inhibits their depolymerization, thereby stabilizing these structures. This stabilization ultimately leads to the inhibition of DNA, RNA, and protein synthesis, and crucially, blocks mitosis by preventing the formation of a functional mitotic spindle. The disruption of the microtubular network can lead to mitotic catastrophe, a form of cell death.
Comparative Analysis of this compound and Docetaxel at the Cellular Level
In comparative studies utilizing mouse xenograft models of human tumors, this compound showed significantly greater anti-tumor activity than docetaxel. Specifically, in colorectal (LoVo and LS174T) and non-small cell lung (H460) xenograft models, partial tumor regressions were observed with this compound, whereas no regressions were noted with docetaxel sci-hub.sesci-hub.se.
Quantitative analysis of tumor growth delay (TGD) at maximum tolerated doses (MTD) further highlighted the superior performance of this compound.
Table 1: Comparative Tumor Growth Delay of this compound vs. Docetaxel in Mouse Xenograft Models sci-hub.sesci-hub.se
| Tumor Model (Cell Line) | This compound TGD (Fold Greater than Docetaxel) | This compound TGD (%) at MTD | Docetaxel TGD (%) at MTD |
| H460 (NSCLC) | 2.5-fold sci-hub.sesci-hub.se | 266% | 166% |
| LoVo (Colorectal) | 2.0-fold sci-hub.sesci-hub.se | 128% | 64% |
| LS174T (Colorectal) | 1.6-fold sci-hub.sesci-hub.se | Not specified | Not specified |
Furthermore, treatment with this compound led to increased docetaxel concentrations in tumor tissues, ranging from 0.4 to 4-fold higher, and resulted in a 2-fold greater improved time-concentration profile compared to docetaxel in an H460 mouse xenograft model nih.gov. This suggests that the PEGylated conjugate facilitates enhanced accumulation and retention of the active drug within the tumor microenvironment.
Impact on Cell Cycle Progression and Apoptosis in In Vitro Models
As a taxane (B156437), docetaxel, and by extension this compound, exerts its cytotoxic effects by interfering with cell cycle progression and inducing apoptosis. Docetaxel is known to block mitosis by inhibiting mitotic spindle assembly, which can lead to a phenomenon known as mitotic catastrophe. The general linkage between cell cycle manipulation and the induction of apoptosis is a recognized principle in cancer biology. Docetaxel has been shown to induce cell cycle arrest and promote apoptosis in cancer cells. Specifically, it can suppress the expression of cyclin B1 and CDK1, thereby inhibiting the progression of cells through the G2/M phase of the cell cycle.
Preclinical Pharmacokinetic (PK) Profile of this compound
Sustained Systemic Exposure and Half-Life Extension in Animal Models
A key advantage of this compound is its significantly improved pharmacokinetic profile, characterized by sustained systemic exposure and a prolonged half-life in preclinical animal models, including plasma and tumor tissue nih.gov. While the half-life of unconjugated docetaxel is approximately 11 hours, preclinical studies have reported the half-life of this compound to be substantially extended, reaching up to 60 days. This remarkable extension in half-life is a direct result of Nektar's PEGylation technology, which is designed to increase drug circulation time and enhance pharmacokinetic properties sci-hub.sesci-hub.se. The unique pharmacokinetic profile of this compound enables a more sustained exposure of the active drug (docetaxel) to tumors nih.gov.
Quantitative Analysis of Parent Conjugate and Docetaxel Metabolite in Preclinical Plasma
This compound is a PEGylated conjugate of docetaxel, meaning that this compound itself is the parent conjugate, which then releases docetaxel as the active therapeutic agent nih.govsci-hub.sesci-hub.se. Preclinical data indicates that treatment with this compound leads to increased concentrations of docetaxel in tumors, ranging from 0.4 to 4-fold higher, and results in a 2-fold greater improved time-concentration profile compared to unconjugated docetaxel in an H460 mouse xenograft model nih.gov. This demonstrates the conjugate's ability to effectively deliver and maintain elevated and sustained levels of docetaxel at the site of action. While specific quantitative data on the parent conjugate (this compound) versus released docetaxel in preclinical plasma were not detailed beyond the general improved exposure, the observed tumor concentration increases confirm the conjugate's design intent to provide sustained docetaxel levels nih.gov.
Preclinical Pharmacodynamic (PD) Profile of this compound
The PEGylation of therapeutic agents, such as in this compound, is designed to confer several advantages, including prolonged circulation and enhanced accumulation in tumor tissues nih.gov. This improved pharmacokinetic profile is crucial for optimizing the therapeutic efficacy of the active drug.
Enhanced Tumor Accumulation via the Enhanced Permeation and Retention (EPR) Effect in Xenograft Models
This compound is engineered to leverage the Enhanced Permeation and Retention (EPR) effect, a passive tumor-targeting mechanism nih.gov. The EPR effect describes the preferential accumulation of macromolecules and nanoparticles in solid tumors due to their leaky vasculature and impaired lymphatic drainage. The conjugation of docetaxel to a PEG polymer increases the molecular weight and hydrodynamic radius of this compound, which helps reduce its plasma clearance by renal filtration, thereby prolonging its circulation time nih.gov. This extended circulation allows for greater opportunity for the compound to extravasate into the tumor microenvironment through the permeable tumor vasculature nih.gov. While the EPR effect is well-demonstrated in preclinical animal models, particularly fast-growing xenograft models, its extent can vary in human tumors.
Tumor Tissue Distribution and Time-Concentration Dynamics of Docetaxel Following this compound Administration
Preclinical studies have demonstrated that this compound significantly alters the distribution and time-concentration dynamics of docetaxel in both plasma and tumor tissue, leading to sustained exposure of the active drug at the tumor site guidetopharmacology.org. In a non-small cell lung (H460) mouse xenograft model, treatment with this compound resulted in docetaxel concentrations in tumors that were 0.4 to 4-fold higher compared to unconjugated docetaxel guidetopharmacology.org. Furthermore, the tumor docetaxel area under the concentration-time curve (AUC) was approximately 2-fold greater with this compound.
In terms of systemic exposure, plasma docetaxel concentrations following this compound administration were sustained above 5 ng/mL for up to 168 hours. In contrast, docetaxel concentrations in plasma fell below 1 ng/mL by 72 hours after administration of unconjugated docetaxel. Notably, despite this compound being administered at a 32% higher dose than docetaxel in comparative studies, the plasma docetaxel maximum concentration (Cmax) achieved with this compound was 13-fold lower than that observed with unconjugated docetaxel. This indicates a favorable shift in the pharmacokinetic profile, promoting higher and more prolonged drug exposure within the tumor while reducing systemic peak concentrations.
Table 1: Comparative Docetaxel Exposure in H460 Mouse Xenograft Model
| Parameter | Docetaxel (Unconjugated) | This compound (PEGylated Docetaxel) | Fold Change (this compound vs. Docetaxel) | Reference |
| Tumor Docetaxel Concentration | Baseline | 0.4 to 4-fold higher | 0.4 to 4 | guidetopharmacology.org |
| Tumor Docetaxel AUC | Baseline | 2-fold greater | 2 | guidetopharmacology.org |
| Plasma Docetaxel Cmax | Higher | 13-fold lower | 0.077 (1/13) | |
| Plasma Docetaxel > 5 ng/mL | < 72 hours | Up to 168 hours | Prolonged |
In Vivo Efficacy Studies of this compound in Preclinical Tumor Models
Preclinical studies consistently demonstrated that this compound exhibits superior anti-tumor activity compared to unconjugated docetaxel across various human tumor xenograft models.
Anti-tumor Activity in Murine Xenograft Models of Solid Tumors (e.g., Non-Small Cell Lung, Colorectal)
This compound showed significantly greater anti-tumor activity in mouse xenograft models of human colorectal cancer (LoVo and LS174T cell lines) and non-small cell lung cancer (H460 cell line) wikipedia.orgfishersci.co.uk. In these models, partial regressions of tumors were observed in two of the cell lines (LoVo and LS174T) following this compound treatment, whereas no regressions were noted with unconjugated docetaxel wikipedia.orgfishersci.co.uk.
Comparative Anti-tumor Efficacy Against Unconjugated Docetaxel in Preclinical Systems
At maximum tolerated doses, this compound demonstrated a superior ability to delay tumor growth compared to docetaxel wikipedia.orgfishersci.co.uk. The percent of tumor growth delay for this compound was 2.5-fold greater in the H460 (non-small cell lung) xenograft model, 2.0-fold greater in the LoVo (colorectal) xenograft model, and 1.6-fold greater in the LS174T (colorectal) xenograft model, when compared to docetaxel wikipedia.orgfishersci.co.uk. In a broader comparative study, this compound treatment significantly delayed tumor growth by 122% versus 48% for docetaxel, indicating a substantial improvement in efficacy guidetopharmacology.org. This enhanced anti-tumor activity is attributed to the greater and sustained exposure of docetaxel within the tumor tissue following this compound administration.
Table 2: Comparative Anti-tumor Efficacy of this compound vs. Docetaxel in Xenograft Models
| Tumor Model (Cell Line) | Tumor Type | Percent Tumor Growth Delay (this compound) | Percent Tumor Growth Delay (Docetaxel) | Fold Greater Delay (this compound vs. Docetaxel) | Reference |
| H460 | Non-Small Cell Lung | N/A (implied by fold change) | N/A (implied by fold change) | 2.5 | wikipedia.orgfishersci.co.uk |
| LoVo | Colorectal | N/A (implied by fold change) | N/A (implied by fold change) | 2.0 | wikipedia.orgfishersci.co.uk |
| LS174T | Colorectal | N/A (implied by fold change) | N/A (implied by fold change) | 1.6 | wikipedia.orgfishersci.co.uk |
| H460 (Overall Study) | Non-Small Cell Lung | 122% | 48% | 2.54 (122/48) | guidetopharmacology.org |
Modulation of Off-Target Exposure and Systemic Effects in Preclinical Models via Poly(ethylene glycol) Conjugation
The PEGylation of docetaxel to form this compound is a strategic approach to modulate off-target exposure and systemic effects wikipedia.orgfishersci.co.uknih.gov. By increasing the drug's circulation time and promoting its accumulation in tumor tissues through the EPR effect, PEGylation aims to reduce the systemic exposure of the active drug to healthy tissues wikipedia.orgfishersci.co.uknih.gov. The observed 13-fold lower plasma Cmax of docetaxel with this compound, despite a higher administered dose, suggests a significant reduction in peak systemic concentrations of the cytotoxic agent. This pharmacokinetic modification is intended to improve the therapeutic index by enhancing drug delivery to the tumor while minimizing exposure to non-target organs, thereby potentially leading to a more favorable safety profile in preclinical settings guidetopharmacology.orgnih.gov.
Methodological Approaches in Nktr 105 Research
In Vitro Assay Systems for NKTR-105 Characterization
In vitro assays are fundamental for elucidating the direct effects of this compound on cellular processes and its interaction with molecular targets.
As a taxoid, this compound's active moiety, docetaxel (B913), exerts its anti-neoplastic effects by disrupting the microtubular network within cells nektar.comnektar.com. Cell-based assays are employed to directly observe and quantify these effects.
Microtubule Dynamics : Live-cell imaging using time-lapse microscopy is a primary method to assess the impact of this compound on microtubule dynamics thermofisher.comnih.gov. Microtubules are dynamic filamentous proteins composed of tubulin, undergoing continuous cycles of polymerization (growth) and depolymerization (shortening) researchgate.netfrontiersin.org. Taxanes, including docetaxel, bind to microtubules and suppress their dynamics, particularly during the mitotic stage of the cell cycle, leading to mitotic arrest and inhibition of cell proliferation nih.govresearchgate.net. Parameters such as growth rate, shortening rate, duration of growth and shortening events, and frequency of catastrophe and rescue events can be measured to characterize the drug's effect nih.govfrontiersin.org. Fluorescently tagged tubulin or microtubule-tracking reagents can be used to visualize microtubules in live cells thermofisher.com.
Cell Proliferation : Cell proliferation assays, such as MTT assays or direct cell counting, are used to quantify the inhibitory effect of this compound on cancer cell growth across various human tumor cell lines. These assays measure metabolic activity or cell number as an indicator of viability and proliferation after exposure to the compound creativepegworks.com. For instance, studies have evaluated the antitumor activity of docetaxel conjugates against cancer cells, demonstrating cytotoxicity creativepegworks.com.
Biochemical assays are critical for understanding how this compound interacts with its molecular target (tubulin) and how the active docetaxel moiety is released from the PEG conjugate.
Molecular Target Interaction : Given that docetaxel binds to tubulin, biochemical assays can be used to assess this interaction. This might involve techniques that measure tubulin polymerization in vitro in the presence of this compound or its released docetaxel. For example, turbidity assays can monitor the rate and extent of tubulin polymerization, where compounds that stabilize microtubules, like taxanes, would promote polymerization frontiersin.org.
Enzymatic Release : this compound is a prodrug designed to release docetaxel. Assays are developed to study the enzymatic cleavage of the linker connecting docetaxel to the PEG moiety. This involves incubating this compound with relevant enzymes (e.g., esterases or specific proteases if a peptide linker is used) in controlled in vitro environments and quantifying the release of free docetaxel over time using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) creativepegworks.combiopharmaservices.com. The stability of the conjugate in biological matrices (e.g., plasma) in the absence of specific enzymes is also assessed to ensure controlled release creativepegworks.com.
Preclinical In Vivo Model Systems for Efficacy and Pharmacokinetics
Preclinical in vivo models are essential for evaluating the efficacy, pharmacokinetics, and biodistribution of this compound in a more complex biological system.
Tumor xenograft models are widely used in preclinical oncology research to assess the in vivo anti-tumor activity of drug candidates like this compound nektar.comnih.gov.
Model Establishment : Human tumor cell lines are implanted into immunocompromised mice (e.g., athymic nude mice or SCID mice) to establish subcutaneous, orthotopic, or metastatic xenograft models nektar.comnektar.comnih.gov. For this compound, models derived from human colorectal (e.g., LoVo and LS174T) and non-small cell lung cancer (e.g., H460) cell lines have been utilized nektar.comnektar.commedindia.net.
Characterization : Once tumors are established, their growth is monitored over time, typically by measuring tumor volume. The anti-tumor activity of this compound is then evaluated by comparing tumor growth delay or regression in treated animals versus control groups (e.g., those receiving free docetaxel or vehicle) nektar.comnektar.com. Preclinical data for this compound demonstrated significantly greater anti-tumor activity compared to docetaxel, with partial regressions observed in certain cell lines (LoVo and LS174T) where docetaxel showed none nektar.com. Tumor growth delay for this compound was reported to be 1.6- to 2.5-fold greater than docetaxel in H460, LoVo, and LS174T xenograft models at maximum tolerated doses nektar.com.
Table 1: Comparative Tumor Growth Delay in Xenograft Models (this compound vs. Docetaxel)
| Tumor Model (Cell Line) | Fold Increase in Tumor Growth Delay (this compound vs. Docetaxel) nektar.com |
| H460 (NSCLC) | 2.5 |
| LoVo (Colorectal) | 2.0 |
| LS174T (Colorectal) | 1.6 |
Bioanalytical methods are crucial for pharmacokinetic (PK) studies, quantifying drug concentrations in biological samples over time biopharmaservices.comnih.gov.
Quantification of this compound and Docetaxel : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust technique used for quantifying both the intact PEGylated conjugate (this compound) and its active payload (docetaxel) in biological matrices such as plasma, serum, urine, and tumor tissue biopharmaservices.comnih.govnih.gov. This method offers high sensitivity and specificity.
Sample Preparation : Biological samples require specific preparation steps, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analytes from the complex matrix before LC-MS/MS analysis nih.gov.
Pharmacokinetic Analysis : By measuring concentrations at various time points after administration, PK parameters such as half-life, area under the curve (AUC), and distribution volume can be determined. Preclinical studies have shown that this compound significantly improved the pharmacokinetic profile of docetaxel, increasing docetaxel concentrations in tumors (0.4 to 4-fold higher) and resulting in a 2-fold greater time-concentration profile compared to docetaxel in an H460 mouse xenograft model nektar.com. The half-life of docetaxel from this compound was reported to be up to 60 days in a preclinical study, significantly longer than the approximately 11 hours for free docetaxel researchgate.net.
Table 2: Pharmacokinetic Profile Comparison (this compound vs. Docetaxel)
| Analyte/Compound | Half-life (Preclinical) researchgate.net | Tumor Concentration (H460 Xenograft) nektar.com | Time-Concentration Profile (H460 Xenograft) nektar.com |
| Docetaxel (Free) | ~11 hours | Baseline | Baseline |
| This compound | Up to 60 days | 0.4 to 4-fold higher docetaxel | 2-fold greater docetaxel |
Advanced Analytical Techniques for Characterization of Poly(ethylene glycol) Conjugates
Characterization of poly(ethylene glycol) (PEG) conjugates like this compound requires specialized analytical techniques due to their polymeric nature and the covalent attachment of the drug researchgate.net. These techniques ensure the quality, purity, and structural integrity of the conjugate.
Mass Spectrometry (MS) : Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are employed to determine the precise molecular weight of the conjugate and to confirm the successful conjugation of docetaxel to the PEG polymer researchgate.net. These methods can also provide information on the degree of PEGylation and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (e.g., 1H NMR, 13C NMR) is used for detailed structural elucidation of the PEGylated compound, confirming the chemical structure of the linker and the attachment site of docetaxel to the PEG researchgate.net. It helps verify the integrity of both the PEG chain and the docetaxel molecule within the conjugate.
High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with UV detection or MS, is used for purity analysis, quantification of the conjugate, and to assess the stability of the conjugate and the release kinetics of the active drug creativepegworks.combiopharmaservices.comnih.gov. Different modes of HPLC (e.g., reversed-phase, ion-exchange) can be employed depending on the specific properties of the conjugate.
Computational and Modeling Approaches in Poly(ethylene glycol)-Drug Conjugate Design
Computational and modeling approaches play a crucial role in the rational design and optimization of poly(ethylene glycol)-drug conjugates, providing insights into their structure, function, and interactions within biological systems researchgate.netnih.gov. These methodologies complement experimental research by predicting and explaining the behavior of PEGylated systems.
Role of Computational Modeling
Molecular modeling, encompassing both all-atom (AA) and coarse-grained (CG) simulations, is extensively utilized to investigate the properties of PEG in diverse applications and environments researchgate.net. This includes understanding the fundamental biophysical aspects of drug delivery systems (DDSs) and assisting in the rational design of DDSs with improved and optimized properties researchgate.net.
Force Field Construction and Simulation
The development of accurate force fields is foundational for computational studies of PEGylated conjugates. This process typically involves initial quantum mechanics (QM)-based calculations to generate either all-atom or united atom (UA) force fields, where groups like CH2 are represented by a single bead researchgate.net. These detailed force fields can then be used to develop more computationally efficient coarse-grained force fields, enabling the simulation of larger systems and longer timescales researchgate.net.
Atomic-scale molecular dynamics (MD) simulations have been employed to elucidate the interactions between PEGylated drug molecules and biomembranes. For instance, studies have used MD simulations to consider the behavior of PEGylated tetraphenylporphyrin (B126558) and biochanin A in the presence of a lipid bilayer, enhancing the understanding of how these conjugates interact with biological barriers researchgate.net.
Impact on Pharmacokinetics and Biodistribution
Computational modeling helps correlate specific design parameters of PEGylated conjugates with their in vivo outcomes nih.gov. PEGylation is known to enhance the properties of small and large molecules by increasing drug circulation time, improving pharmacokinetics, decreasing immunogenicity, reducing dosing frequency, increasing bioavailability, and improving drug solubility and stability nektar.comresearchgate.netrsc.orgresearchgate.net. Computational models can predict how variations in PEG size, architecture (e.g., linear vs. multi-arm), and conjugation chemistry influence these critical pharmacokinetic and biodistribution characteristics. For example, the design of multi-arm PEGs, as seen with this compound, is driven by the computational understanding that such structures can increase drug loading and potentially offer better shielding, influencing systemic circulation and tumor accumulation mdpi.comcreativepegworks.comnih.gov. The ability of PEGylated drugs to achieve passive targeting to tumors via the EPR effect is also a key consideration in their design, which can be explored through modeling rsc.org.
Furthermore, computational approaches aid in designing biodegradable linkers within PEG-drug conjugates that can be tailored to release the parent drug in situ upon activation by specific extra- or intracellular enzymes or pH changes, optimizing drug release kinetics at the target site nih.govresearchgate.net. The incorporation of targeting ligands, such as folic acid or LHRH peptides, into PEGylated systems is another design strategy that benefits from computational insights, aiming to enhance specific cellular uptake by cancer cells overexpressing corresponding receptors mdpi.comcreativepegworks.comnih.gov.
Broader Academic Implications and Future Research Directions for Nktr 105 and Similar Conjugates
Contributions of NKTR-105 Research to the Understanding of Polymer-Drug Conjugate Pharmacology
Research into this compound has provided crucial data for understanding the pharmacological benefits of polymer-drug conjugates. A primary contribution lies in demonstrating the improved pharmacokinetic profiles achievable through PEGylation. Preclinical studies of this compound revealed a superior and more sustained exposure of the active drug (docetaxel) in both plasma and tumor tissue compared to unconjugated docetaxel (B913). nih.gov This prolonged systemic circulation is a hallmark of PEGylated compounds, as the increased molecular weight of the conjugate significantly extends the circulation time of the low molecular weight therapeutic agent by reducing renal clearance and enzymatic degradation. sci-hub.senih.gov
Specifically, treatment with this compound led to a 0.4 to 4-fold increase in docetaxel concentrations within tumors and an approximately 2-fold improvement in the time-concentration profile when evaluated in a non-small cell lung (H460) mouse xenograft model. nih.gov This enhanced and sustained drug exposure at the tumor site is a key pharmacological advantage, suggesting that polymer conjugation can optimize the delivery kinetics of cytotoxic agents. Furthermore, preclinical findings indicated that this compound achieved superior antitumor activity without inducing neutropenia in multiple tumor models, a common dose-limiting toxicity associated with unconjugated docetaxel. nih.gov This highlights the potential of polymer conjugation to improve the therapeutic index by mitigating systemic side effects, thereby allowing for more effective drug concentrations at the target site.
Theoretical Advancements in Passive Targeting and Tumor Microenvironment Interactions of Macromolecules
The development and study of this compound have reinforced and expanded the theoretical understanding of passive targeting mechanisms, particularly the Enhanced Permeability and Retention (EPR) effect. As a macromolecular conjugate, this compound leverages the EPR effect for its selective accumulation within tumor tissues. sci-hub.sesci-hub.se This phenomenon is attributed to the unique characteristics of the tumor microenvironment, which typically exhibits leaky vasculature and impaired lymphatic drainage due to rapid and uncontrolled tumor growth. sci-hub.se
The larger size of polymer-drug conjugates, such as this compound, prevents their rapid extravasation from normal, intact blood vessels. However, they can readily pass through the fenestrated and often discontinuous endothelial lining of tumor blood vessels. Once within the tumor interstitial space, the poor lymphatic drainage of the tumor microenvironment leads to the retention and accumulation of these macromolecules. sci-hub.se The research on this compound, as a PEGylated docetaxel, provides a practical example of how this passive targeting strategy can lead to increased drug concentrations specifically within the tumor, thereby enhancing therapeutic efficacy while minimizing exposure to healthy tissues. nih.govsci-hub.se This selective distribution pattern in vivo, often referred to as "passive targeting," is a fundamental principle underpinning the design of many nanomedicines and polymer therapeutics. sci-hub.se
Future Research Avenues for Optimizing Poly(ethylene glycol) Conjugate Design Based on this compound Insights
Insights gained from this compound, particularly its multi-armed PEG structure, inform several promising future research avenues for optimizing poly(ethylene glycol) conjugate design.
Advanced Polymer Architectures: Future designs can explore more complex and precisely engineered PEG architectures, such as hyperbranched or dendrimeric PEGs, to further enhance drug loading capacity, optimize hydrodynamic size for improved EPR effect, and fine-tune circulation half-life.
Intelligent and Cleavable Linkers: While the specific cleavage mechanism of this compound is not extensively detailed in the provided information, the broader field of polymer-drug conjugates emphasizes the importance of intelligent linker design. Future research can focus on developing cleavable linkers that respond specifically to tumor microenvironment triggers, such as acidic pH, hypoxia, or overexpression of certain enzymes (e.g., cathepsins). This would allow for controlled and localized release of the active drug, maximizing efficacy and minimizing off-target effects.
Multi-Drug Conjugates and Combination Therapy: Building on the success of single-drug conjugates like this compound, future research could explore the co-delivery of multiple therapeutic agents (e.g., chemotherapeutics, immunomodulators, or targeted agents) on a single polymer backbone. This approach could lead to synergistic effects and overcome drug resistance mechanisms.
Active Targeting Integration: While this compound primarily relies on passive targeting, future designs could integrate active targeting moieties (e.g., ligands, antibodies, or peptides) onto PEGylated conjugates. These moieties could bind to specific receptors overexpressed on cancer cells, potentially leading to enhanced cellular uptake and improved specificity, especially in tumors where the EPR effect might be less pronounced or heterogeneous. sci-hub.se
Tailored Release Kinetics: Further optimization of PEG conjugate design can focus on precisely controlling the rate and duration of drug release to maintain therapeutically effective concentrations over prolonged periods, thereby potentially reducing dosing frequency and improving patient compliance. nih.gov
Comparative Preclinical Analysis with Other PEGylated Taxane-Based Investigational Compounds
Preclinical studies consistently demonstrated this compound's superior performance compared to its parent drug, docetaxel. In a comparative study, this compound treatment significantly delayed tumor growth by 122% compared to 48% for docetaxel. nih.gov This was directly correlated with greater and sustained tumor exposure to docetaxel after this compound administration. nih.gov Furthermore, in various mouse xenograft models of human tumors (e.g., non-small cell lung (H460), colorectal (LoVo and LS174T)), this compound exhibited significantly greater anti-tumor activity. Partial regressions were observed for this compound in LoVo and LS174T cell lines, whereas no regressions were seen with docetaxel. At maximum tolerated doses, the tumor growth delay achieved by this compound was 1.6 to 2.5-fold greater than that of docetaxel across these models.
The enhanced efficacy of this compound is largely attributed to its improved pharmacokinetic profile, which allows for sustained therapeutic levels of docetaxel within the tumor. nih.gov This contrasts with the suboptimal half-life and dose-limiting toxicities often associated with unconjugated docetaxel. nih.gov
Beyond its direct comparison with docetaxel, this compound exists within a broader landscape of PEGylated taxane-based investigational compounds and nanomedicines. For instance, CRLX301, another docetaxel-conjugated cyclodextrin (B1172386) polymer, has also shown a desirable safety profile and potential anti-tumor efficacy in preclinical and early clinical studies. While Abraxane® (Nab-paclitaxel), an albumin-bound paclitaxel (B517696) nanoparticle formulation, is a notable approved example of a taxane (B156437) nanomedicine, it represents a different conjugation strategy (albumin-bound nanoparticles vs. PEGylation). The success and preclinical data of this compound, alongside other PEGylated compounds like NKTR-102 (PEG-irinotecan), underscore the general utility of PEGylation technology in enhancing the therapeutic potential of various small molecule anticancer agents by improving their pharmacokinetics, biodistribution, and tumor targeting capabilities. sci-hub.senih.gov
Table 1: Preclinical Comparative Data: this compound vs. Docetaxel
| Parameter | This compound (PEGylated Docetaxel) | Docetaxel (Unconjugated) | Source |
| Tumor Growth Delay | 122% | 48% | nih.gov |
| Tumor Docetaxel Conc. | 0.4 to 4-fold higher | Baseline | nih.gov |
| Time-Concentration Profile | 2-fold greater | Baseline | nih.gov |
| Tumor Regressions (LoVo) | Partial Regressions | No Regressions | |
| Tumor Regressions (LS174T) | Partial Regressions | No Regressions | |
| Neutropenia | No neutropenia observed | Dose-limiting toxicity | nih.gov |
Q & A
Q. What is the mechanistic basis of NKTR-105's anti-tumor activity, and how does PEGylation alter docetaxel's pharmacokinetics?
this compound is a PEGylated conjugate of docetaxel, a taxoid-class chemotherapeutic that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . PEGylation modifies docetaxel by covalently attaching polyethylene glycol (PEG) chains, which prolongs systemic circulation, reduces peak plasma concentrations, and enhances tumor-specific uptake via the enhanced permeability and retention (EPR) effect . Preclinical studies demonstrate that this compound achieves 0.4–4-fold higher docetaxel concentrations in tumors compared to non-PEGylated docetaxel, with a two-fold improvement in tumor exposure time .
Q. How do preclinical models validate this compound's efficacy compared to docetaxel?
In H460 non-small cell lung cancer xenografts, this compound delayed tumor growth by 122% (vs. 48% for docetaxel) and achieved sustained tumor docetaxel concentrations (AUC 2-fold higher) . Similar superiority was observed in colorectal (LoVo, LS174T) and prostate cancer models, where this compound induced partial tumor regressions not seen with docetaxel . Researchers should prioritize orthotopic or patient-derived xenograft (PDX) models to evaluate tumor-microenvironment interactions and validate EPR-driven uptake .
Advanced Research Questions
Q. What methodological considerations arise when interpreting contradictory preclinical toxicity data between this compound and other PEGylated taxanes (e.g., NC-6301)?
While this compound caused 19% body weight loss in murine models at therapeutic doses, NC-6301 (a PEGylated docetaxel with a different polymer design) showed only 9% weight loss at comparable doses . To reconcile such discrepancies:
- Compare polymer conjugation sites (e.g., hydroxyl vs. ester linkages) and PEG chain lengths, which influence drug release kinetics and off-target toxicity.
- Evaluate toxicity metrics beyond body weight (e.g., hematological parameters, organ histopathology). This compound’s Phase 1 trial reported no neutropenia, unlike docetaxel, suggesting reduced myelosuppression due to sustained release .
- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tumor AUC with toxicity thresholds .
Q. How should researchers design Phase 1 trials to optimize this compound's therapeutic index in refractory solid tumors?
The Phase 1 study (NCT00844961) enrolled 30 patients with refractory cancers, focusing on safety, MTD, and PK . Key design elements include:
- Dose Escalation : Start at 20% of the docetaxel-equivalent dose, leveraging preclinical data showing this compound’s MTD is 2–3× higher than docetaxel in mice .
- PK Endpoints : Measure free docetaxel levels in plasma and tumor biopsies to validate sustained release and EPR effects. Preclinical data showed tumor AUC ratios (this compound/docetaxel) of 2:1 in xenografts .
- Biomarkers : Incorporate microtubule stabilization assays or circulating tumor DNA (ctDNA) to assess target engagement and early efficacy .
Q. What statistical approaches address variability in tumor exposure data across preclinical studies?
In H460 models, this compound’s tumor docetaxel concentrations ranged from 0.4–4-fold higher than docetaxel, depending on dosing schedules . To mitigate variability:
- Apply non-compartmental analysis (NCA) to calculate AUC and Cmax ratios, ensuring normalization to dose and body surface area.
- Use mixed-effects modeling to account for intersubject variability in tumor vascularization and PEGylation efficiency .
- Cross-validate findings with imaging techniques (e.g., PET with radiolabeled this compound) to quantify intratumoral distribution .
Data Contradiction Analysis
Q. How can researchers reconcile disparities in this compound's efficacy between colorectal (LoVo) and lung (H460) xenografts?
this compound achieved 2.5-fold greater tumor growth delay in H460 models vs. 1.6–2.0-fold in LoVo/LS174T models . Potential factors include:
- Tumor Stroma Density : Higher stromal content in colorectal models may limit PEGylated drug penetration.
- PEG Hydrolase Activity : Differential expression of enzymes that cleave PEG in tumor microenvironments.
- Dosing Schedule : H460 models used q7d dosing, while colorectal models used q4d; optimize via PK-driven regimens .
Tables for Comparative Analysis
Table 1. Preclinical Efficacy of this compound vs. Docetaxel
| Model (Cell Line) | Tumor Growth Delay (this compound vs. Docetaxel) | Tumor AUC Ratio (this compound/Docetaxel) |
|---|---|---|
| H460 (NSCLC) | 122% vs. 48% | 2.0 |
| LoVo (Colorectal) | 2.5-fold improvement | 1.8 |
| LS174T (Colorectal) | 2.0-fold improvement | 1.6 |
Table 2. Key Phase 1 Trial Design Parameters
| Parameter | Details |
|---|---|
| Cohort Size | 30 refractory solid tumor patients |
| Primary Endpoints | Safety, MTD, PK (plasma/tumor AUC) |
| Secondary Endpoints | RECIST response, neutropenia incidence |
| Dosing Schedule | q21d, starting at 60 mg/m² |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
